![molecular formula C13H13N7O2 B2896740 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide CAS No. 2034533-95-2](/img/structure/B2896740.png)
5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
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Description
5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H13N7O2 and its molecular weight is 299.294. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
Compounds related to pyrazines and oxadiazoles have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis and other mycobacterial strains. Pyridines and pyrazines substituted with oxadiazole rings demonstrated activities that varied from modest to significantly potent against the tuberculosis pathogen, highlighting their potential as lead compounds for developing new antimycobacterial drugs (Gezginci et al., 1998).
Cytotoxicity Against Cancer Cells
Studies on pyrazole derivatives, including those with oxadiazole groups, have revealed their potential cytotoxicity against cancer cell lines. This suggests their usefulness in developing novel anticancer therapies. For instance, novel benzamide-based 5-aminopyrazoles and their derivatives exhibited significant antiviral activities against bird flu influenza (H5N1), indicating a broader spectrum of biological activities that could extend to anticancer effects (Hebishy et al., 2020).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives have been identified as potential inhibitors of photosynthetic electron transport, which is a crucial process in plants and some microorganisms. This activity suggests the possibility of using similar compounds in the development of herbicides or antimicrobial agents targeting specific photosynthetic pathways (Vicentini et al., 2005).
properties
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-8-3-15-10(5-14-8)13(21)16-6-11-18-12(19-22-11)9-4-17-20(2)7-9/h3-5,7H,6H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYDLQJVAGLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide |
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